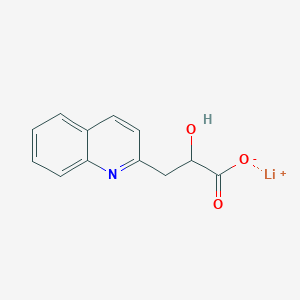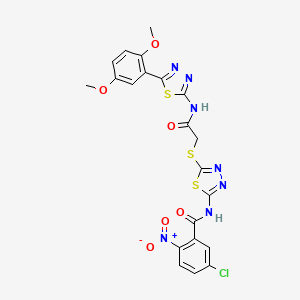
N-(3-chlorophenyl)-N-(4-(N,N-dimethylsulfamoyl)benzoyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(3-chlorophenyl)-N-(4-(N,N-dimethylsulfamoyl)benzoyl)piperidine-1-carboxamide is a derivative of the (benzoylphenyl)piperidine class, which has been identified as having potential immunomodulatory properties. These compounds have been synthesized and evaluated for their ability to modulate immune responses, with particular structural features being essential for activity. Specifically, the presence of a chloro group on the benzoyl moiety and an amino group or carbamate derivative para to the piperidine nucleus are critical for their immunomodulatory effects .
Synthesis Analysis
The synthesis of related (benzoylphenyl)piperidines involves the formation of the piperidine ring, followed by the introduction of the benzoyl group and subsequent modifications to introduce the chloro and sulfamoyl groups. The synthesis process is likely to involve multiple steps, including condensation reactions, chlorination, and sulfonation, as indicated by the synthesis of similar compounds . The precise synthesis route for the specific compound is not detailed in the provided papers, but the general methodologies for synthesizing similar structures can be inferred.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray diffraction, IR, NMR, and UV-Vis spectroscopy. These techniques provide detailed information about the geometry, vibrational frequencies, and chemical shifts of the molecules. For instance, the crystal structure analysis of a similar compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, has been performed, and the results were in strong agreement with the computed values using DFT calculations . The molecular structure of N-(3-chlorophenyl)-N-(4-(N,N-dimethylsulfamoyl)benzoyl)piperidine-1-carboxamide would likely show similar characteristics, with extensive intramolecular hydrogen bonding and a stable conformation .
Chemical Reactions Analysis
The chemical reactivity of the compound would involve reactions typical of carboxamides, chlorophenyl groups, and sulfamoyl moieties. For example, chlorosulfonation reactions have been performed on N-benzyl carboxamides, leading to the formation of sulfonyl chlorides, which can then react with nucleophiles to yield various derivatives . The presence of the chlorophenyl group may also facilitate electrophilic aromatic substitution reactions. The piperidine ring, a common feature in these compounds, is known to participate in reactions with bases and nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would include its solubility, melting point, and stability, which are influenced by the molecular structure and functional groups present. The piperidine ring typically imparts a certain degree of rigidity and conformational stability to the molecule, as observed in the chair conformation of a related compound . The chloro and sulfamoyl groups would affect the compound's polarity and potentially its biological activity. The compound's spectral properties, such as IR, NMR, and UV-Vis absorbance, would be characteristic of its functional groups and molecular structure, as demonstrated by the spectral analysis of similar compounds .
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-N-[4-(dimethylsulfamoyl)benzoyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S/c1-23(2)30(28,29)19-11-9-16(10-12-19)20(26)25(18-8-6-7-17(22)15-18)21(27)24-13-4-3-5-14-24/h6-12,15H,3-5,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFRWRVSBNZSIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N-(4-(N,N-dimethylsulfamoyl)benzoyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-2-({1-[(oxan-4-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}methoxy)benzaldehyde](/img/structure/B3019381.png)


![Ethyl 2-[[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3019387.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B3019388.png)
![6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine](/img/structure/B3019389.png)

![2-Chloro-N-propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]propanamide](/img/structure/B3019393.png)





![5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide](/img/structure/B3019404.png)